molecular formula C24H20FNO6S B2528389 [6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114872-17-1

[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2528389
CAS No.: 1114872-17-1
M. Wt: 469.48
InChI Key: UQLXKLDAUNDPBM-UHFFFAOYSA-N
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Description

6-Fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound characterized by a 3,4,5-trimethoxyphenyl substituent at the 4-position and a phenyl methanone group at the 2-position. The 1,1-dioxido (sulfone) group and fluorine atom at the 6-position further define its electronic and steric properties .

Properties

IUPAC Name

[6-fluoro-1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO6S/c1-30-19-12-17(13-20(31-2)24(19)32-3)26-14-22(23(27)15-7-5-4-6-8-15)33(28,29)21-10-9-16(25)11-18(21)26/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLXKLDAUNDPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a derivative of benzothiazine known for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C25_{25}H22_{22}FNO6_6S
  • Molecular Weight : 483.5 g/mol
  • CAS Number : 1114872-22-8

Synthesis

The synthesis of benzothiazine derivatives typically involves multi-step chemical reactions. The specific synthesis pathway for this compound has not been extensively documented; however, related compounds have shown effective methodologies for creating similar structures through condensation reactions and subsequent modifications.

Antimicrobial Activity

Research has shown that derivatives of benzothiazine exhibit significant antimicrobial properties. For instance:

  • A study indicated that certain benzothiazines demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) ranging from 25 to 600 µg/mL .
  • The presence of fluoro and methoxy groups in the structure has been correlated with enhanced antibacterial activity due to increased lipophilicity and electron-withdrawing effects .

Anti-inflammatory Properties

Benzothiazine derivatives have also been reported to possess anti-inflammatory effects. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Emerging research highlights the anticancer potential of benzothiazine derivatives. They have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of oncogenic pathways .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazine derivatives is significantly influenced by their structural components:

  • Substituents : The nature and position of substituents on the benzene ring can enhance or diminish biological activity. For example, the presence of halogens (bromo or chloro) in specific positions has been linked to increased antimicrobial efficacy .
  • Lipophilicity : Compounds with higher lipophilicity tend to exhibit better membrane permeability and bioavailability, which is crucial for antimicrobial and anticancer activities .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of synthesized benzothiazines were tested against various bacterial strains. Compounds with a hydrogen atom on the nitrogen of the thiazine ring showed notable antibacterial activity against S. aureus and B. subtilis at concentrations below 500 µg/mL .
  • Anti-inflammatory Mechanisms :
    • In vitro studies demonstrated that certain derivatives could inhibit the production of inflammatory mediators like TNF-alpha and IL-6 in macrophages, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with key analogs:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target: 6-Fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone R1 = 3,4,5-trimethoxyphenyl; R2 = phenyl C25H20FNO5S ~465.46 Fluorine at C6; sulfone group
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone R1 = 3,5-dimethoxyphenyl; R2 = 2,4-dimethylphenyl C25H22FNO5S 467.51 Methyl groups enhance lipophilicity
(3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone R1 = R2 = 3,4-dimethoxyphenyl C25H22FNO7S 499.51 Symmetric dimethoxy substitution
6-Fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone R1 = 4-phenoxyphenyl; R2 = 4-methylphenyl C28H20FNO4S 485.50 Phenoxy group increases bulk
4-(3,4-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone R1 = 3,4-dimethoxyphenyl; R2 = 4-ethoxyphenyl C25H22FNO6S 483.50 Ethoxy group improves solubility

Key Observations:

  • The 3,4,5-trimethoxyphenyl group in the target compound is associated with enhanced tubulin-binding activity in related structures (e.g., phenstatin analogs) due to improved π-π stacking and hydrogen bonding .
  • Fluorine at C6 likely increases metabolic stability and bioavailability, as seen in fluorinated anticancer agents .

Q & A

Q. What structural features of this benzothiazine derivative contribute to its potential biological activity?

The compound’s benzothiazine core, fluorinated at position 6, and the 3,4,5-trimethoxyphenyl group at position 4 are critical for its bioactivity. The fluorine atom enhances lipophilicity and metabolic stability, while the trimethoxyphenyl moiety improves binding to hydrophobic pockets in target proteins like tubulin or kinases, common in anticancer agents . The 1,1-dioxido (sulfone) group increases polarity, potentially improving solubility and interaction with charged residues in enzymes or receptors.

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

Core formation : Condensation of substituted anilines with sulfur-containing reagents to form the benzothiazine ring.

Functionalization : Introduction of the 3,4,5-trimethoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution under Pd catalysis.

Methanone installation : Friedel-Crafts acylation or Grignard reactions to attach the phenylmethanone group .
Key reagents include aromatic aldehydes, amines, and sulfur sources (e.g., Lawesson’s reagent). Yields depend on reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) .

Q. How can computational methods predict this compound’s biological targets?

  • QSAR modeling : Correlates structural descriptors (e.g., logP, topological polar surface area) with activity data from analogs. For example, methoxy groups at positions 3,4,5 enhance anticancer activity in benzothiazines by 2–3-fold compared to non-substituted derivatives .
  • Molecular docking : Simulates binding to targets like β-tubulin (anticancer) or bacterial enzymes (antimicrobial). The trimethoxyphenyl group aligns with hydrophobic pockets in tubulin’s colchicine-binding site .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature control : Lower temperatures (e.g., 0–5°C) during sulfone formation reduce side reactions.
  • Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency for trimethoxyphenyl introduction (yield increase from 45% to 72%) .
  • Purification : Use of reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) resolves regioisomeric impurities .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial)?

  • Orthogonal assays : Confirm anticancer activity via MTT assays (IC₅₀ values) and antimicrobial effects via MIC testing.
  • Target-specific profiling : Compare inhibition of human topoisomerase II (anticancer) vs. bacterial DNA gyrase (antimicrobial) .
  • Structural analogs : Test derivatives lacking the 3,4,5-trimethoxyphenyl group; loss of anticancer activity confirms its role in tubulin binding .

Q. What experimental methods validate the compound’s binding affinity to biological targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., Kd = 120 nM for tubulin) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • X-ray crystallography : Resolves binding modes (e.g., trimethoxyphenyl group forming π-π interactions with tubulin’s Phe274) .

Q. How does structural modification of the methoxy groups affect potency?

A comparative study of analogs revealed:

Substituent PositionIC₅₀ (Cancer Cell Lines)
3,4,5-trimethoxy0.45 μM (HeLa)
4-methoxy1.2 μM (HeLa)
No methoxy>10 μM
The 3,4,5-trimethoxy configuration maximizes activity due to enhanced hydrophobic interactions and steric complementarity .

Methodological Challenges and Solutions

Q. How to address low solubility in in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity.
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Q. What analytical techniques confirm compound identity and purity?

  • NMR : ¹H and ¹³C spectra verify substituent positions (e.g., methoxy protons at δ 3.8–3.9 ppm).
  • HRMS : Confirms molecular formula (e.g., C₂₅H₂₂FNO₅S requires m/z 467.1203) .
  • HPLC : Purity >95% achieved using C18 columns and UV detection at 254 nm .

Q. How to design SAR studies for derivatives?

  • Variation of substituents : Synthesize analogs with halogens (Cl, Br) or methyl groups at position 6.
  • Biological testing : Prioritize assays based on computational predictions (e.g., fluorinated analogs for CNS penetration).
  • Data analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .

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